N-Methyl Pemetrexed-d3
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Overview
Description
N-Methyl Pemetrexed-d3 is a deuterated derivative of N-Methyl Pemetrexed, an antifolate antineoplastic agent. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Pemetrexed. The deuterium atoms in this compound replace the hydrogen atoms, which can help in tracing the compound in biological systems using mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Pemetrexed-d3 involves the condensation of benzoic acid with diethyl L-glutamate in the presence of 2-chloro-4,6-dimethoxytriazine and N-methylmorpholine to form an active ester. This ester is then reacted with N-methylated Pemetrexed to produce the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and confirm the structure of the compound .
Chemical Reactions Analysis
Types of Reactions
N-Methyl Pemetrexed-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-Methyl Pemetrexed-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in mass spectrometry to study the metabolic pathways of Pemetrexed.
Biology: Helps in understanding the biological interactions and effects of Pemetrexed at the molecular level.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Pemetrexed.
Industry: Employed in the development of new antifolate drugs and in quality control processes.
Mechanism of Action
N-Methyl Pemetrexed-d3 exerts its effects by inhibiting several key enzymes involved in folate metabolism and purine and pyrimidine synthesis. These enzymes include thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. By inhibiting these enzymes, this compound disrupts DNA and RNA synthesis, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: Another antifolate drug that inhibits dihydrofolate reductase.
Raltitrexed: Inhibits thymidylate synthase and is used in the treatment of colorectal cancer.
Pralatrexate: A folate analog metabolic inhibitor used in the treatment of peripheral T-cell lymphoma.
Uniqueness
N-Methyl Pemetrexed-d3 is unique due to the presence of deuterium atoms, which make it particularly useful in tracing studies using mass spectrometry. This allows for more precise and accurate pharmacokinetic and pharmacodynamic studies compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C21H23N5O6 |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[2-[2-amino-4-oxo-1-(trideuteriomethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H23N5O6/c1-26-17-16(19(30)25-21(26)22)13(10-23-17)7-4-11-2-5-12(6-3-11)18(29)24-14(20(31)32)8-9-15(27)28/h2-3,5-6,10,14,23H,4,7-9H2,1H3,(H,24,29)(H,27,28)(H,31,32)(H2,22,25,30)/t14-/m0/s1/i1D3 |
InChI Key |
JKULRGFPYBAJTE-FVELLDLOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C(=CN2)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N=C1N |
Canonical SMILES |
CN1C2=C(C(=CN2)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N=C1N |
Origin of Product |
United States |
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